Methyl 2-azaadamantane-5-carboxylate hydrochloride
Overview
Description
Methyl 2-azaadamantane-5-carboxylate hydrochloride is a derivative of adamantane, a tricyclic cage compound known for its unique structural properties. Adamantane derivatives, including 2-azaadamantane, are notable for their stability and lipophilicity, making them valuable in pharmaceutical applications . The incorporation of adamantane fragments in drugs often enhances their stability and bioavailability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-azaadamantane-5-carboxylate hydrochloride typically involves the amidation of 2-azaadamantane followed by reduction. A common method includes the Schotten-Baumann reaction, where 2-azaadamantane is reacted with an acid chloride in the presence of a base to form the amide . This amide is then reduced using borane-tetrahydrofuran (BH3·THF) to yield the corresponding amine .
Industrial Production Methods
Industrial production of this compound may involve large-scale amidation and reduction processes, optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography ensures the production of high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-azaadamantane-5-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Borane-tetrahydrofuran (BH3·THF) is frequently used for reduction reactions.
Substitution: Reagents such as alkyl halides and nucleophiles are used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include various substituted adamantane derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Methyl 2-azaadamantane-5-carboxylate hydrochloride has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 2-azaadamantane-5-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. In medicinal applications, it may act by inhibiting viral replication or modulating neurotransmitter systems, contributing to its antiviral and neuroprotective effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Amantadine: Known for its antiviral and anti-Parkinsonian properties.
Rimantadine: Another antiviral agent with a similar structure.
Memantine: Used in the treatment of Alzheimer’s disease.
Uniqueness
Methyl 2-azaadamantane-5-carboxylate hydrochloride is unique due to its specific structural modifications, which may confer distinct pharmacological properties and enhance its stability and bioavailability compared to other adamantane derivatives .
Properties
IUPAC Name |
methyl 2-azatricyclo[3.3.1.13,7]decane-5-carboxylate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2.ClH/c1-14-10(13)11-4-7-2-8(5-11)12-9(3-7)6-11;/h7-9,12H,2-6H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMRKEVAQVFREIQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CC3CC(C1)NC(C3)C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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